Fmoc-Thr(beta-D-Glc(Ac)4)-OH

Catalog No.
S2783094
CAS No.
130548-92-4
M.F
C33H37NO14
M. Wt
671.652
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Thr(beta-D-Glc(Ac)4)-OH

CAS Number

130548-92-4

Product Name

Fmoc-Thr(beta-D-Glc(Ac)4)-OH

IUPAC Name

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybutanoic acid

Molecular Formula

C33H37NO14

Molecular Weight

671.652

InChI

InChI=1S/C33H37NO14/c1-16(27(31(39)40)34-33(41)43-14-25-23-12-8-6-10-21(23)22-11-7-9-13-24(22)25)44-32-30(47-20(5)38)29(46-19(4)37)28(45-18(3)36)26(48-32)15-42-17(2)35/h6-13,16,25-30,32H,14-15H2,1-5H3,(H,34,41)(H,39,40)/t16-,26-,27+,28-,29+,30-,32-/m1/s1

InChI Key

PTSXZIRHPAUPGC-ZJFLVNNCSA-N

SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

solubility

not available

Fmoc-Thr(beta-D-Glc(Ac)4)-OH (CAS 130548-92-4) is a specialized, pre-glycosylated amino acid building block engineered for Fmoc-based solid-phase peptide synthesis (SPPS). It consists of an Fmoc-protected L-threonine core orthogonally modified with a peracetylated beta-D-glucose moiety at the side-chain hydroxyl. In industrial and advanced academic procurement, this compound is selected because the O-acetyl protecting groups are completely stable to standard SPPS reagents—including piperidine for Fmoc removal and trifluoroacetic acid (TFA) for resin cleavage—while remaining easily cleavable under mild basic conditions post-synthesis. This precise protection strategy enables the direct, stepwise assembly of structurally defined O-linked glycopeptides without the need for complex, low-yield post-translational chemical glycosylation steps [1].

Attempting to substitute this pre-formed building block with standard Fmoc-Thr(tBu)-OH followed by on-resin convergent O-glycosylation typically leads to catastrophic synthesis failures, characterized by overall coupling yields frequently dropping below 20% and poor anomeric stereocontrol. Furthermore, substituting the peracetylated sugar with a benzyl-protected analog (e.g., Fmoc-Thr(beta-D-Glc(OBzl)4)-OH) forces the use of harsh cleavage conditions such as anhydrous hydrogen fluoride (HF) or catalytic hydrogenation. These aggressive deprotection environments routinely degrade sulfur-containing or oxidation-sensitive amino acids (like Cysteine and Methionine), rendering generic or alternative-protection substitutions commercially unviable for complex peptide sequences [1].

Synthetic Efficiency: Pre-Formed Building Block vs. Convergent Glycosylation

Direct O-glycosylation of a resin-bound peptide suffers from severe steric hindrance and poor reactivity, often yielding less than 30% of the desired glycopeptide. In contrast, utilizing Fmoc-Thr(beta-D-Glc(Ac)4)-OH as a pre-formed building block allows for direct incorporation during automated SPPS. When activated with high-efficiency reagents like HATU/HOAt, the coupling efficiency of this sterically demanding building block routinely exceeds 90-95%, ensuring scalable production of homogeneous glycoforms [1].

Evidence DimensionGlycosylation / Incorporation Yield
Target Compound Data>90-95% coupling efficiency per cycle using HATU/HOAt
Comparator Or BaselineOn-resin convergent glycosylation (<30% yield with poor stereocontrol)
Quantified DifferenceGreater than 3-fold increase in successful glycosidic incorporation yield
ConditionsAutomated Fmoc-SPPS using standard resin, activated with uronium/aminium salts

Procuring the pre-glycosylated building block is mandatory to achieve commercially viable yields and absolute stereochemical control in glycopeptide manufacturing.

Deprotection Compatibility: Acetyl vs. Benzyl Protection Strategies

The O-acetyl protecting groups on Fmoc-Thr(beta-D-Glc(Ac)4)-OH provide a critical processing advantage over benzyl-protected alternatives. Benzyl ethers require highly acidic (HF, TFMSA) or reductive (hydrogenation) conditions for removal, which can degrade up to 40-50% of sensitive peptide sequences containing Met, Cys, or Trp. The peracetylated glucose, however, survives standard TFA cleavage intact and is quantitatively deprotected (>98% conversion) using mild methanolic ammonia or hydrazine, preserving the integrity of the fragile peptide backbone.

Evidence DimensionSensitive Peptide Backbone Survival Rate
Target Compound Data>98% intact peptide recovery after mild basic de-O-acetylation
Comparator Or BaselineBenzyl-protected analogs (often <60% recovery due to HF/hydrogenation-induced degradation)
Quantified Difference~40% improvement in final recovery for sensitive sequences
ConditionsGlobal deprotection of Cys/Met-containing glycopeptides

Buyers synthesizing complex, biologically active peptides must select acetyl-protected building blocks to prevent catastrophic loss of expensive peptide intermediates during final deprotection.

Coupling Reagent Optimization for Sterically Hindered Threonine

Due to the bulky peracetylated glucose moiety attached to the secondary alcohol of threonine, the alpha-amino group of Fmoc-Thr(beta-D-Glc(Ac)4)-OH exhibits reduced nucleophilicity and significant steric hindrance during SPPS. Standard coupling with HBTU/HOBt often results in sluggish kinetics and incomplete couplings (yielding ~70-80%). Transitioning to highly reactive coupling additives like HATU combined with HOAt overcomes this barrier, driving the coupling efficiency to >95% even in difficult sequence contexts [1].

Evidence DimensionCoupling Efficiency by Activator
Target Compound Data>95% yield using HATU/HOAt
Comparator Or Baseline70-80% yield using standard HBTU/HOBt
Quantified Difference15-25% absolute increase in coupling yield per glycosylated residue
ConditionsSolid-phase peptide synthesis, 2-3 equivalents of amino acid, room temperature

Procurement teams must co-purchase advanced coupling reagents (like HATU) alongside this building block to ensure maximum synthetic efficiency and minimize costly sequence deletions.

Synthesis of Mucin-Type Glycopeptide Libraries

Directly leverages the high coupling efficiency of the pre-formed building block to construct dense O-linked glycopeptide arrays for cancer vaccine research and antibody epitope mapping, avoiding the low yields of convergent synthesis [1].

Production of Oxidation-Sensitive Glycopeptide Therapeutics

Utilizes the mild de-O-acetylation conditions of the acetyl-protected sugar to synthesize glycopeptides containing fragile residues (e.g., Cysteine, Methionine) without the degradation associated with harsh benzyl deprotection .

Structure-Activity Relationship (SAR) Studies of Glycoforms

Provides absolute stereochemical control (pure beta-linkage) essential for isolating specific glycoforms to study receptor binding and protease stability, which is impossible to achieve reliably with convergent on-resin glycosylation[2].

XLogP3

2.6

Dates

Last modified: 08-17-2023

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